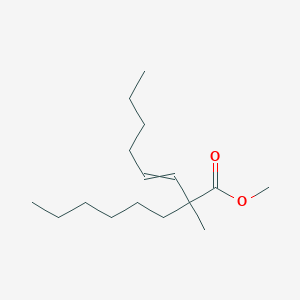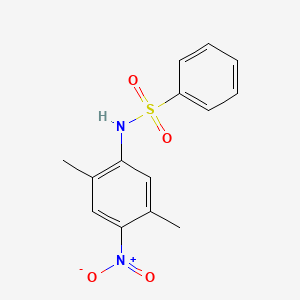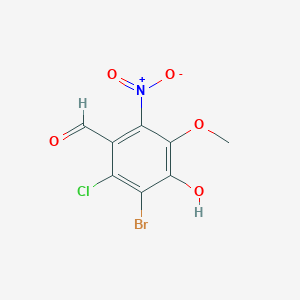![molecular formula C12H13NO2S B14388251 2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one CAS No. 88469-95-8](/img/structure/B14388251.png)
2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiopyran family, which is characterized by a fused ring system containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzothiopyran precursor with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Dimethylamino)methyl]-4H-1-benzothiopyran-4-one: Lacks the hydroxyl group, leading to different reactivity and properties.
3-Hydroxy-4H-1-benzothiopyran-4-one: Lacks the dimethylamino group, affecting its chemical behavior and applications.
2-[(Methylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one:
Uniqueness
2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one is unique due to the presence of both the dimethylamino group and the hydroxyl group in its structure. This combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
88469-95-8 |
|---|---|
Formule moléculaire |
C12H13NO2S |
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-3-hydroxythiochromen-4-one |
InChI |
InChI=1S/C12H13NO2S/c1-13(2)7-10-12(15)11(14)8-5-3-4-6-9(8)16-10/h3-6,15H,7H2,1-2H3 |
Clé InChI |
NWUPXUQGUQZIBG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C(=O)C2=CC=CC=C2S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)





![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)
